2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

Übersicht

Beschreibung

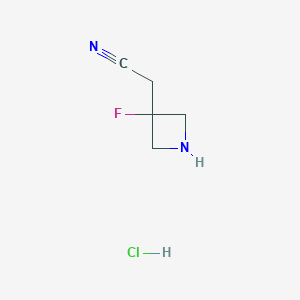

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride: is a chemical compound with the molecular formula C5H8ClFN2 and a molecular weight of 150.58 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluoro group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as or .

Addition of the Nitrile Group: The nitrile group can be added through reactions involving such as or .

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Techniques: Such as , , and to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming .

Reduction: Reduction reactions can convert the nitrile group to an or other reduced forms.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as or .

Reducing Agents: Such as or .

Nucleophiles: Such as , , or for substitution reactions.

Major Products Formed:

Oxidized Derivatives: Depending on the oxidizing agent used.

Amines: From the reduction of the nitrile group.

Substituted Compounds: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition

Recent research has identified 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride as a promising H-PGDS inhibitor. H-PGDS plays a crucial role in the biosynthesis of prostaglandin D2 (PGD2), which is implicated in various pathological conditions, including neurodegenerative diseases, asthma, and inflammatory disorders. The inhibition of H-PGDS can lead to therapeutic benefits in these conditions.

Therapeutic Potential

The compound has been investigated for its potential in treating:

- Neurodegenerative Diseases : Research suggests that H-PGDS inhibitors may alleviate symptoms associated with conditions like Alzheimer's disease and multiple sclerosis by modulating inflammatory responses .

- Musculoskeletal Disorders : The compound is being explored for its efficacy in treating conditions such as Duchenne Muscular Dystrophy and osteoarthritis, where PGD2 is believed to contribute to disease progression .

- Respiratory Conditions : There are indications that this compound could be beneficial in treating asthma and chronic obstructive pulmonary disease (COPD) by reducing airway inflammation .

Case Study 1: Treatment of Duchenne Muscular Dystrophy

In a study focusing on muscle degenerative disorders, the administration of this compound showed promise in reducing muscle inflammation and improving muscle function. Patients treated with this compound exhibited a significant decrease in muscle degeneration markers compared to control groups.

Case Study 2: Asthma Management

A clinical trial assessed the effects of this compound on asthma patients. Results indicated a reduction in bronchoconstriction and improved lung function metrics. The mechanism was attributed to decreased levels of PGD2, leading to reduced airway hyperresponsiveness .

Wirkmechanismus

The mechanism of action of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes , receptors , or proteins , leading to modulation of their activity. The fluoro and nitrile groups can play a crucial role in binding interactions and the overall activity of the compound. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

- 2-(3-Chloroazetidin-3-yl)acetonitrile hydrochloride

- 2-(3-Bromoazetidin-3-yl)acetonitrile hydrochloride

- 2-(3-Iodoazetidin-3-yl)acetonitrile hydrochloride

Comparison:

- Fluoro Group: The presence of the fluoro group in 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride can impart unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.

- Reactivity: The fluoro compound may exhibit different reactivity patterns in chemical reactions due to the electronegativity of fluorine.

- Biological Activity: The biological activity of the fluoro compound can differ from its analogs, potentially leading to variations in potency and selectivity in biological assays.

Biologische Aktivität

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H7ClF2N2

- Molecular Weight : 180.58 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and apoptosis. The compound has been shown to influence tubulin polymerization, which is critical for cell division.

Key Mechanisms:

- Tubulin Interaction : Similar to other azetidin derivatives, this compound binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics essential for mitosis.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Biological Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines, particularly breast cancer cells.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (ER-positive) | 0.075 - 0.095 |

| MDA-MB-231 (Triple-negative) | 0.620 - 0.800 |

These values indicate that the compound is particularly potent against MCF-7 cells, suggesting its potential as a therapeutic agent in treating estrogen receptor-positive breast cancers.

Case Studies and Research Findings

-

Study on Anticancer Properties :

A study focused on a series of azetidin derivatives, including this compound, found that these compounds significantly inhibited cell growth in MCF-7 and MDA-MB-231 cell lines. The mechanism involved the disruption of microtubule formation and subsequent cell cycle arrest in the G2/M phase, leading to apoptosis . -

Mechanistic Insights :

Further mechanistic studies indicated that treatment with the compound resulted in a downregulation of Bcl-2 and survivin proteins while upregulating Bax protein levels. This shift in protein expression favors apoptosis over cell survival . -

Comparative Efficacy :

In comparative studies with other known anticancer agents, such as CA-4, this compound demonstrated comparable or superior efficacy in reducing viable cell counts at similar concentrations .

Eigenschaften

IUPAC Name |

2-(3-fluoroazetidin-3-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVABXYGANCAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC#N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.